9-Formyljulolidine
Description
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Modifications of 9 Formyljulolidine
Novel Synthetic Routes for 9-Formyljulolidine: Beyond Conventional Preparations
The synthesis of this compound, a key building block in the development of fluorescent probes and advanced materials, has evolved from conventional methods to more sophisticated and efficient protocols. These modern approaches focus on improving yield, selectivity, and reaction conditions.
Chemo- and Regioselective Formylation Strategies in Julolidine (B1585534) Core Synthesis
The introduction of a formyl group onto the julolidine scaffold is a critical step that requires high precision to ensure the desired isomer is obtained. The julolidine ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, the nitrogen lone pair's conjugation with the aromatic ring strongly directs substitution to specific positions. acs.org
The Vilsmeier-Haack reaction stands out as a paramount example of a chemo- and regioselective formylation strategy. acs.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The julolidine core's conformational rigidity and electron-rich nature facilitate a highly selective electrophilic attack at the C-9 position. acs.org This method consistently produces this compound in high yields, often exceeding 90%. acs.orgresearchgate.net The reaction's high regioselectivity is attributed to the powerful directing effect of the fused N-heterocyclic system, which activates the para-position (C-9) to the nitrogen atom for electrophilic attack. Researchers have employed this strategy using various solvents, including CH₂Cl₂ and DMF, under different temperature conditions to optimize yields. researchgate.net
Table 1: Vilsmeier-Haack Formylation of Julolidine
| Reactants | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Julolidine | POCl₃, DMF | CH₂Cl₂ | Room Temp, 1-16 h | This compound | 60-95 | researchgate.net |
| Julolidine | POCl₃, DMF | DMF | 0°C to Room Temp, 12 h | This compound | 67.3 | researchgate.net |
| Julolidine | POCl₃, DMF | DMF | 0°C to 80-100°C, 2-4.5 h | This compound | 42.7-93 | researchgate.net |
This table is interactive. You can sort and filter the data.
Catalyst-Driven Approaches for Enhanced Yield and Selectivity in this compound Production
While the Vilsmeier-Haack reaction is highly efficient, research continues to explore catalyst-driven approaches to further enhance yield and selectivity. In the context of the Vilsmeier-Haack formylation, the phosphorus oxychloride (POCl₃) acts as a catalyst to activate the dimethylformamide (DMF), forming the electrophilic Vilsmeier reagent (chloroiminium ion). This process is crucial for the subsequent electrophilic attack on the julolidine ring.
Beyond the initial formylation, catalytic systems are instrumental in the derivatization of this compound. For instance, Rh(III)-catalyzed reactions have been used for the olefination of related aromatic aldehydes derived from imines, demonstrating the power of transition metal catalysis in C-H activation and functionalization. organic-chemistry.org While not a direct synthesis of this compound, this highlights the potential of using sophisticated catalysts to modify the julolidine core, with the N-sulfonyl imine of this compound serving as a removable directing group for ortho-olefination. organic-chemistry.org
Microwave-Assisted Synthetic Protocols for this compound and its Derivatives
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of this compound derivatives. acs.orgacs.orgnih.gov
A notable application is the microwave-assisted Willgerodt-Kindler reaction to oxidize this compound. acs.orgresearchgate.net In this protocol, this compound is reacted with elemental sulfur and an amine, such as morpholine (B109124) or piperidine (B6355638), under microwave irradiation. acs.orgacs.orgnih.gov This reaction efficiently converts the aldehyde group into a thioamide. For example, reacting this compound with piperidine and sulfur in DMF under microwave irradiation at 400 W for 30 minutes resulted in the corresponding julolidine-9-thioamide in excellent isolated yields of 91-93%. acs.org This microwave protocol offers a significant improvement over traditional methods for accessing this class of derivatives, which are valuable intermediates for further chemical transformations. acs.orgresearchgate.net
Post-Synthetic Functionalization and Derivatization Strategies for this compound
The aldehyde group of this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. researchgate.net These derivatization strategies are essential for tuning the electronic and photophysical properties of the julolidine core, leading to the creation of novel dyes, sensors, and nonlinear optical chromophores. researchgate.net Key strategies include aldol (B89426) condensation, olefination, and imine synthesis. researchgate.net
Aldol Condensation Reactions for Extending Conjugation and Functionality
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is widely used to extend the π-conjugated system of this compound. magritek.commasterorganicchemistry.comoregonstate.edu This reaction involves the base- or acid-catalyzed reaction of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). magritek.comresearchgate.net
The reaction typically proceeds by forming an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. oregonstate.edu Subsequent dehydration of the resulting β-hydroxy adduct leads to a new, more extended π-conjugated system. masterorganicchemistry.com For example, this compound has been condensed with various active methylene compounds, such as 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), to create D–π–A (donor–π–acceptor) dyes with significant solvatochromic properties. researchgate.net These reactions are crucial for developing molecular rotors and fluorescent probes whose emission properties are sensitive to environmental factors like viscosity. researchgate.net
Olefination and Imine Synthesis for Diverse Derivative Generation
Olefination reactions provide another powerful route to extend the conjugation of this compound by converting the carbonyl group into a carbon-carbon double bond. researchgate.net The Wittig reaction and its variants are commonly employed for this purpose, reacting this compound with a phosphorus ylide. This strategy has been used to synthesize various styryl derivatives and compounds with multiple julolidyl groups. researchgate.netresearchgate.net Copper-catalyzed olefination of imines with alkenyl boronate esters has also been developed as a modern alternative to traditional Wittig-type reactions. nih.gov
Imine synthesis, or condensation with primary amines, offers a straightforward method to introduce new functionalities and create Schiff base derivatives. researchgate.netmasterorganicchemistry.com The reaction of this compound with primary amines, hydrazines, or hydrazides readily forms the corresponding imine (C=N) bond. researchgate.netmasterorganicchemistry.com This chemistry has been extensively used to generate a diverse library of julolidine derivatives. These imine derivatives can serve as ligands for metal ions or as building blocks for more complex heterocyclic systems. researchgate.net
Table 2: Derivatization Reactions of this compound
| Starting Material | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Willgerodt-Kindler | Sulfur, Piperidine, DMF (Microwave) | Julolidine-9-thioamide | acs.org |
| This compound | Aldol Condensation | Active Methylene Compounds | Extended π-conjugated systems | researchgate.netresearchgate.net |
| This compound | Olefination | Phosphorus Ylides | Styryl derivatives | researchgate.netresearchgate.net |
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Cross-Coupling Reactions and Advanced Modification Techniques
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. However, to introduce a broader range of functional groups and to construct more complex molecular architectures, cross-coupling reactions are indispensable. These reactions typically require prior modification of the julolidine ring to introduce a suitable reactive group, such as a halide. For instance, 8-bromojulolidine can be synthesized and subsequently formylated to produce 8-bromo-9-formyljulolidine, a key intermediate for palladium-catalyzed cross-coupling reactions. acs.orgutoronto.ca
Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound derivatives, Sonogashira coupling has been utilized to synthesize novel spirobifluorene derivatives. researchgate.net These reactions, catalyzed by palladium and copper complexes, enable the introduction of acetylenic moieties, which can serve as rigid linkers or as precursors for further functionalization. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using a base such as a secondary amine (e.g., piperidine, morpholine, or diisopropylamine) in a suitable solvent. wikipedia.orgscirp.org
Heck Coupling: The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide, catalyzed by a palladium complex. numberanalytics.commdpi.com This reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. numberanalytics.com While direct Heck coupling on the unmodified this compound is not common, derivatives bearing a halide, such as 8-bromojulolidine, can undergo this reaction. acs.orgresearchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, a base, and a polar aprotic solvent at elevated temperatures. researchgate.netfu-berlin.de
Other Advanced Modifications: Beyond cross-coupling, other advanced techniques are employed to modify this compound. The Willgerodt-Kindler reaction, particularly in its microwave-assisted format, has been used to oxidize this compound to a thioamide, which can then be converted to a carboxamide. nih.govacs.org This carboxamide derivative can undergo directed ortho-metalation, allowing for the introduction of electrophiles at the 8-position of the julolidine ring. nih.govacs.org This strategy has been instrumental in the synthesis of chalcogenoxanthones. nih.govacs.org
Table 1: Examples of Cross-Coupling and Advanced Modification Reactions with Julolidine Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |
| Sonogashira Coupling | Spirobifluorene bromide derivative | Terminal alkyne, Pd/Cu catalyst, base | Spirobifluorene derivative with alkyne linkage | researchgate.net |
| Heck Coupling | 8-Bromojulolidine derivative | Alkene, Pd(OAc)₂, AsPh₃ | C-nucleoside analogue | researchgate.net |
| Willgerodt-Kindler | This compound | Sulfur, morpholine or piperidine, microwave irradiation | Julolidine-9-thioamide | nih.govacs.org |
| Directed ortho-Metalation | Julolidine-9-carboxamide | s-BuLi, TMEDA, then electrophile (e.g., diaryl dichalcogenide) | 8-Substituted julolidine-9-carboxamide | acs.orgnih.gov |
Design and Synthesis of this compound-Based Conjugates and Hybrid Systems
The unique electronic and photophysical properties of the julolidine moiety make it an attractive building block for the construction of functional conjugates and hybrid systems. The formyl group at the 9-position is a key reactive site for linking the julolidine core to other molecular entities through various condensation and coupling reactions.
Schiff Base Conjugates: A straightforward and widely used method for creating conjugates is the formation of a Schiff base (imine) by reacting the aldehyde group of this compound with a primary amine. This reaction has been employed to create a variety of chemosensors. For instance, a Schiff base ligand formed from 9-formyl-8-hydroxyjulolidine and 8-aminoquinoline (B160924) has been used to synthesize lanthanide mononuclear complexes. researchgate.net These complexes exhibit interesting photoluminescent and magnetic properties. researchgate.net Similarly, Schiff base derivatives of this compound have been investigated for their ability to selectively detect metal ions like Cr³⁺, Cu²⁺, Fe³⁺, and Al³⁺ through colorimetric and fluorescent changes. sigmaaldrich.com
Knoevenagel and Aldol Condensations: The aldehyde group of this compound readily participates in Knoevenagel and aldol-type condensation reactions with active methylene compounds. These reactions extend the π-conjugated system of the julolidine chromophore, leading to significant shifts in its absorption and emission spectra. For example, condensation with cyanoacetic acid derivatives has been used to synthesize fluorescent molecular rotors like 9-(2-carboxy-2-cyanovinyl)julolidine (B57237) (CCVJ). unipi.itrsc.org These molecules are sensitive to the viscosity of their environment, making them useful as probes for monitoring polymerization processes and studying the microenvironment of polymers. rsc.org
Hybrid Systems with Other Fluorophores and Functional Moieties: this compound can be integrated into more complex hybrid systems to create materials with enhanced or novel functionalities. For example, it has been used as a precursor in the synthesis of unsymmetrical polymethine dyes by reaction with methylthioflavylium salts. researchgate.net It has also been incorporated into systems designed for applications in polymer solar cells, where julolidine-based interfacial modifiers have been shown to improve device efficiency. rsc.org The synthesis of these hybrid systems often involves multi-step sequences, combining various synthetic methodologies to link the julolidine unit to other functional components. researchgate.net
Table 2: Synthesis of this compound-Based Conjugates and Hybrid Systems
| Conjugate/Hybrid System Type | Synthetic Strategy | Key Reactants | Application/Property | Reference |
| Schiff Base Metal Complex | Schiff base condensation | 9-Formyl-8-hydroxyjulolidine, 8-aminoquinoline, Lanthanide salts | Luminescence, Magnetism | researchgate.net |
| Fluorescent Molecular Rotor | Knoevenagel condensation | This compound, Cyanoacetic acid derivatives | Viscosity sensing, Polymer studies | unipi.itrsc.org |
| Unsymmetrical Polymethine Dye | Condensation reaction | This compound, Methylthioflavylium perchlorates | Dye chemistry, Optical materials | researchgate.net |
| Interfacial Modifier for Solar Cells | Multi-step synthesis including Knoevenagel-type condensation | Julolidine precursor, Cyanoacrylic acid | Enhanced power conversion efficiency in polymer solar cells | rsc.org |
| Chemosensor for Metal Ions | Schiff base formation | This compound derivative, Amine-containing receptor | Selective ion detection | sigmaaldrich.com |
Polymerization and Macromolecular Integration of this compound Moieties
The incorporation of this compound and its derivatives into macromolecular structures is a promising strategy for developing advanced functional polymers. These polymers can exhibit unique optical, sensory, and electronic properties derived from the julolidine units.
Copolymerization of Julolidine-Containing Monomers: A common approach to integrate julolidine moieties into polymers is through the synthesis of a polymerizable monomer followed by copolymerization with a suitable comonomer, such as styrene (B11656). For instance, a monomer named JCBF (2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine) was synthesized from this compound and subsequently copolymerized with styrene via radical polymerization using Azobisisobutyronitrile (AIBN) as an initiator. mdpi.com The resulting copolymers, P(STY-co-JCBF), were investigated for their potential as fluorescent sensors for volatile organic compounds (VOCs). mdpi.com The covalent attachment of the julolidine-based fluorophore to the polymer backbone ensures a more homogeneous distribution and can lead to faster and more sensitive responses compared to simply doping the polymer with the fluorophore. mdpi.com
Julolidine as a Functional Unit in Polymer Backbones: In addition to being pendant groups, julolidine derivatives can also be incorporated directly into the main chain of a polymer. This can be achieved through step-growth polymerization if the julolidine monomer is appropriately difunctionalized. While direct polymerization of this compound itself is not typical, its derivatives can be designed for this purpose. The resulting polymers can have applications in various fields, including organic light-emitting diodes (OLEDs) and other electronic devices. google.com
Post-Polymerization Modification: An alternative strategy involves the modification of a pre-existing polymer with a this compound derivative. This approach, however, is less common than the polymerization of julolidine-containing monomers due to potential difficulties in achieving high degrees of functionalization and controlling the distribution of the julolidine units.
Table 3: Polymerization and Macromolecular Integration of this compound
| Polymerization Method | Monomer/Functional Unit | Comonomer (if any) | Initiator/Catalyst | Resulting Polymer/Application | Reference |
| Radical Copolymerization | 2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine (JCBF) | Styrene | AIBN | P(STY-co-JCBF) for VOC sensing | mdpi.com |
| Radical Copolymerization | Julolidine-based monomer (JBCF) | Styrene | AIBN | P(STY-co-JBCF) for vapochromic sensing | researchgate.net |
| Not Specified | Coumarin derivatives containing julolidine moieties | Not specified | Not specified | Polymers for electroluminescent devices (OLEDs) | google.com |
Advanced Photophysical and Spectroscopic Investigations of 9 Formyljulolidine and Its Derivatives
Ultrafast Dynamics and Excited State Photophysics of 9-Formyljulolidine
The study of the ultrafast dynamics and excited-state photophysics of this compound and its derivatives reveals a complex interplay of structural and environmental factors that govern their light-emitting properties. These investigations are crucial for understanding and optimizing their performance in various applications.
Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques used to investigate the excited-state dynamics of molecules. edinst.comiitb.ac.in Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation by a short pulse of light, providing information about the lifetime of the excited state. iitb.ac.inmdpi.com Transient absorption spectroscopy, also known as flash photolysis, measures changes in the absorption of a sample after photoexcitation. edinst.comrsc.org This technique allows for the observation of transient species such as excited singlet and triplet states, and the study of processes like intersystem crossing and charge transfer. edinst.combeilstein-journals.org
In the context of this compound derivatives, these methods have been instrumental in understanding their photophysical behavior. For instance, femtosecond transient absorption spectroscopy has been used to study the ultrafast dynamics of related molecular rotors and photosensitizers, revealing processes that occur on the femtosecond to nanosecond timescale. beilstein-journals.orgnih.gov These studies show that after photoexcitation, molecules can undergo rapid internal conversion and vibrational energy transfer to the surrounding solvent, with excited state lifetimes often lasting only a few hundred femtoseconds. nih.gov For some systems, transient absorption spectra can reveal the formation of biradical species and track their decay over hundreds of nanoseconds. beilstein-journals.org
The combination of steady-state and time-resolved fluorescence spectroscopy can provide a comprehensive picture of the photophysics. For derivatives of this compound, steady-state measurements reveal basic properties like absorption and emission maxima, while time-resolved measurements uncover the dynamics of the excited state, such as fluorescence lifetimes. wpmucdn.com The fluorescence lifetime is a critical parameter, as it is sensitive to the molecule's environment and can be used to probe processes like energy transfer and quenching.
| Technique | Information Obtained | Timescale | Relevance to this compound |
|---|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | Excited state lifetime, rotational correlation times, time-resolved emission spectra. iitb.ac.in | Picoseconds to microseconds. iitb.ac.in | Understanding the decay pathways of the excited state and environmental effects. |
| Transient Absorption Spectroscopy | Excited state absorption, observation of transient species (e.g., triplet states), intersystem crossing rates. edinst.com | Femtoseconds to seconds. edinst.com | Elucidating the mechanisms of non-radiative decay and the formation of intermediate states. |
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including derivatives of this compound. nih.govossila.com ICT occurs in molecules that contain both an electron-donating group and an electron-accepting group connected by a π-conjugated system. frontiersin.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state with a large dipole moment. nih.gov
In this compound and its derivatives, the julolidine (B1585534) moiety acts as a potent electron donor due to the lone pair of electrons on the nitrogen atom, which is part of a rigid, planar ring system. researchgate.net The formyl group (-CHO) or other electron-withdrawing groups attached at the 9-position serve as the electron acceptor. The presence of this donor-acceptor structure facilitates ICT upon excitation. mdpi.com
The efficiency and characteristics of the ICT process are highly dependent on the surrounding environment, particularly the polarity of the solvent. researchgate.netresearchgate.net In polar solvents, the charge-separated ICT state is stabilized, which can lead to a significant red-shift (bathochromic shift) in the emission spectrum. wikipedia.org This sensitivity to solvent polarity is a hallmark of ICT and is known as solvatochromism.
Derivatives of this compound have been specifically designed to study and exploit ICT. For example, condensing this compound with other molecules containing strong electron-withdrawing groups can create dyes that exhibit pronounced solvatochromic behavior. researchgate.netresearchgate.net The study of these systems often involves spectroscopic measurements in a range of solvents with varying polarities to quantify the extent of the solvatochromic shift. researchgate.netresearchgate.net
A specific and important type of ICT is the Twisted Intramolecular Charge Transfer (TICT) state. ossila.comnih.gov The TICT model was proposed to explain the dual fluorescence observed in some donor-acceptor molecules. According to this model, after initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. nih.gov This twisting leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated TICT state. ossila.comnih.gov
For many derivatives of this compound, the formation of a TICT state is a dominant de-excitation pathway, particularly in fluid solutions. mdpi.comunipi.it This TICT state is often non-emissive or weakly emissive and decays rapidly through non-radiative pathways, such as internal rotation. unipi.it This efficient non-radiative decay from the TICT state is the primary reason for the low fluorescence quantum yields of many julolidine-based molecular rotors in low-viscosity solvents. mdpi.com
The formation of the TICT state and the subsequent non-radiative decay are strongly influenced by the viscosity of the medium. mdpi.comresearchgate.net In viscous environments or in the solid state, the intramolecular twisting motion is restricted. mdpi.com This hindrance of the rotation inhibits the formation of the non-emissive TICT state, causing the molecule to de-excite from the emissive LE state. mdpi.com This results in a significant increase in the fluorescence quantum yield. This viscosity-dependent fluorescence is a characteristic feature of "fluorescent molecular rotors".
The photophysical properties of this compound and its derivatives exhibit a strong dependence on the surrounding environment, a phenomenon known as solvatochromism. wikipedia.org This sensitivity arises from the significant change in the dipole moment of the molecule upon excitation to the ICT state. mdpi.com
In nonpolar solvents, the emission of this compound derivatives is typically in the blue-green region of the spectrum. As the polarity of the solvent increases, the emission maximum shifts to longer wavelengths (a bathochromic or red shift). researchgate.netresearchgate.net This is because polar solvent molecules can reorient around the excited-state dipole, stabilizing it and lowering its energy level. This stabilization reduces the energy gap between the excited state and the ground state, resulting in lower-energy (red-shifted) emission. wikipedia.org
This solvatochromic behavior has been extensively studied for various derivatives of this compound. For example, dyes created by condensing this compound with other groups have shown positive solvatochromism, where the absorption and fluorescence emission spectra shift to longer wavelengths in more polar solvents. researchgate.netresearchgate.net The magnitude of this shift can be correlated with solvent polarity scales. nih.gov
Besides solvent polarity, the viscosity of the medium also plays a crucial role, as discussed in the context of TICT states. In viscous solutions, the restriction of intramolecular rotation can lead to a dramatic increase in fluorescence intensity, a property that makes these compounds useful as viscosity sensors. mdpi.com
| Solvent | Polarity (Dielectric Constant) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Toluene | 2.4 | 403 | 494 | Low |
| Tetrahydrofuran (THF) | 7.6 | 407 | 505 | Low |
| Methanol | 32.7 | 407 | 500 | Very Low |
| Glycerol/Methanol Mixture | High (viscous) | - | - | Significantly Higher |
Note: The data in this table is illustrative, based on typical values reported for similar compounds. mdpi.com
While some fluorescent molecules exhibit aggregation-induced emission (AIE), many traditional fluorophores, including some derivatives of this compound, suffer from aggregation-caused quenching (ACQ). sigmaaldrich.comust.hkresearchgate.net ACQ is the phenomenon where the fluorescence intensity of a molecule decreases upon aggregation or in the solid state. sigmaaldrich.comadvancedsciencenews.com This is often attributed to the formation of non-emissive excimers or aggregates through strong intermolecular π-π stacking interactions, which open up non-radiative decay channels. sigmaaldrich.com
For julolidine-based systems, which are prone to forming TICT states, aggregation can sometimes lead to an increase in emission by restricting the intramolecular rotations that lead to non-radiative decay. mdpi.com However, in other cases, strong intermolecular interactions in the aggregated state can lead to quenching. researchgate.net
Strategies to modulate ACQ in fluorescent dyes often involve chemical modifications to control the balance between intramolecular and intermolecular processes. One approach is to introduce bulky groups to the molecular structure to sterically hinder close packing and π-π stacking in the solid state. Another strategy is to attach the ACQ-prone fluorophore to a larger scaffold, such as a polymer chain, which can isolate the individual dye molecules and prevent them from aggregating. advancedsciencenews.com
Recent research has explored the development of ACQ probes for specific applications, such as tracking the integrity of nanocarriers. researchgate.netmdpi.com In these systems, the dye is highly fluorescent when encapsulated within the nanocarrier but becomes quenched upon release and aggregation in an aqueous environment. mdpi.com The flexible structure of some ACQ probes allows for efficient non-radiative decay upon aggregation. mdpi.com
Solvatochromic Behavior and Environmental Sensitivity of this compound's Photophysical Properties
Advanced Spectroscopic Probes for Structural and Electronic Insights
Advanced spectroscopic techniques provide deeper insights into the structural and electronic properties of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of these compounds. utoronto.ca For example, 1H and 13C NMR spectra provide detailed information about the arrangement of atoms within the molecule. utoronto.ca
Electrochemical methods like cyclic voltammetry can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these dyes. researchgate.netresearchgate.net This information is crucial for understanding their electronic properties and for designing materials for applications in electronics and optoelectronics.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more complete picture of the electronic structure and photophysical processes. researchgate.net These calculations can help to rationalize observed trends in absorption and emission spectra and to understand the nature of the excited states involved in ICT and TICT processes.
Two-Photon Absorption (2PA) Spectroscopy and Its Implications for Nonlinear Optical Applications
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to a higher energy state. wikipedia.org This phenomenon is proportional to the square of the light intensity and is a third-order process. wikipedia.org The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer units (GM).
Derivatives of this compound have been investigated for their 2PA properties, which are crucial for various nonlinear optical (NLO) applications. These applications include laser technology, optical data storage, two-photon microscopy, and photodynamic therapy. scitechnol.comru.nl The design of molecules with large 2PA cross-sections often involves creating chromophores with strong intramolecular charge transfer (ICT) characteristics. This is typically achieved by connecting electron-donating and electron-accepting groups with a π-conjugated bridge.
Fluorene (B118485) derivatives, which share structural similarities with the extended π-system of julolidine-based compounds, have shown significant 2PA cross-sections. For instance, certain fluorene derivatives exhibit maximum 2PA cross-section values of approximately 1300–1900 GM. rsc.org Another study on a 9-branched fluorene derivative reported a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹, highlighting its potential for optical limiting applications. chem-soc.si The strategic placement of electron-donating groups, such as in the case of fluorene derivatives with N,N-diphenyl-4-vinylaniline and N,N-diethyl-4-vinylaniline substituents, can enhance these nonlinear properties. chem-soc.si
The investigation of 2PA in derivatives of this compound is driven by the potential to create materials with robust NLO responses. The rigid, planar structure of the julolidine moiety serves as an excellent electron-donating group, and when combined with suitable electron-accepting groups through a π-conjugated system, it can lead to molecules with substantial 2PA cross-sections. The data from related compounds suggest that strategic molecular design can yield materials with significant potential for advanced photonic applications.
Table 1: Two-Photon Absorption Properties of Related Chromophores
| Compound Family | 2PA Cross-Section (σ₂) [GM] | Wavelength [nm] | Key Structural Features |
|---|---|---|---|
| Fluorene Derivatives | 1300–1900 | ~660 | Symmetrical structure with phenylthio or phenylsulfonyl groups. rsc.org |
| Diradical Compound | 424 | 1425 | Features a diradical resonance contribution. wikipedia.org |
Resonance Raman and Vibrational Spectroscopy for Ground and Excited State Structural Analysis
Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed information about the vibrational modes of a molecule, particularly those associated with a chromophore. semi.ac.cn When the excitation laser frequency is tuned to coincide with an electronic transition of the molecule, the intensities of certain Raman bands are significantly enhanced. semi.ac.cn This enhancement allows for the selective study of the vibrational structure of the ground and excited electronic states.
For molecules like this compound, which possess a distinct chromophore, RR spectroscopy can provide insights into the structural changes that occur upon electronic excitation. The technique is sensitive enough to detect compounds at very low concentrations. semi.ac.cn By analyzing the RR spectra, it is possible to determine the displacements of the potential energy surfaces of excited states relative to the ground state. semi.ac.cn
Femtosecond stimulated Raman spectroscopy (FSRS) is an advanced technique that can track vibrational dynamics in real-time. arxiv.orgnih.gov FSRS experiments can distinguish between ground and excited state vibrations by controlling the time delay between pump and probe pulses. arxiv.org This method has been used to study the vibrational properties of complex molecules, providing a detailed map of the reaction coordinates in transient electronic states. arxiv.org
Theoretical methods, such as those based on constrained minimized energy surfaces (CMES), are being developed to accurately model and interpret vibrational spectra, including absorptions from vibrationally excited states. wisc.educhemrxiv.org These computational approaches complement experimental techniques by providing a deeper understanding of the vibrational dynamics and the influence of anharmonicities. chemrxiv.org
In the context of this compound, applying RR and other advanced vibrational spectroscopy techniques would allow for a detailed analysis of how the molecular structure, particularly the bond lengths and angles within the julolidine and formyl groups, changes upon photoexcitation. This information is crucial for understanding its photochemistry and designing related molecules with specific photophysical properties.
Table 2: Key Vibrational Spectroscopy Techniques for Structural Analysis
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Resonance Raman (RR) Spectroscopy | Vibrational modes of the chromophore, excited state structural information. semi.ac.cn | Elucidating structural changes in the π-conjugated system upon electronic transition. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Real-time vibrational dynamics, distinction between ground and excited state vibrations. arxiv.orgnih.gov | Mapping the ultrafast structural evolution following photoexcitation. |
Circular Dichroism (CD) and Chiroptical Properties of Chiral this compound Derivatives
Circular dichroism (CD) spectroscopy is a vital tool for studying chiral molecules, measuring the differential absorption of left and right circularly polarized light. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is widely used to determine the stereochemistry of molecules and to study chiral self-assembly. nih.gov
For derivatives of this compound to exhibit chiroptical properties, they must be chiral. Chirality can be introduced into the julolidine framework by various synthetic strategies, such as the incorporation of chiral substituents or the creation of a helically chiral structure. The resulting chiral derivatives can then be studied using CD spectroscopy to understand how their chirality influences their electronic transitions.
Recent research has focused on developing chiral molecular systems with tunable chiroptical properties, including both CD and circularly polarized luminescence (CPL). researchgate.netrsc.org The development of chiral fluorescent macrocycles and molecular clamps demonstrates that chiroptical responses can be controlled by external stimuli like light or the presence of ions. researchgate.net
The magnitude of the chiroptical response is often quantified by the dissymmetry factor (g), which is the ratio of the CD to the total absorption. In thin films of chiral polymers, g-factors can be significantly enhanced. nih.gov For instance, thin films of chiral imidazole (B134444) derivatives have demonstrated strong chiroptical properties, making them suitable for applications in CPL detection. rsc.org
The study of chiral derivatives of this compound using CD spectroscopy would provide valuable information on the relationship between their molecular structure and their chiroptical response. This understanding is crucial for the development of new materials for applications in chiroptical sensing, enantioselective recognition, and advanced optical devices. Theoretical calculations can complement experimental CD studies to provide a deeper understanding of the origins of the observed chiroptical activity. arxiv.org
Table 3: Chiroptical Properties and Techniques
| Property/Technique | Description | Relevance to Chiral this compound Derivatives |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.gov | Characterizing the stereochemistry and electronic transitions of chiral derivatives. |
| Circularly Polarized Luminescence (CPL) | Differential emission of left and right circularly polarized light. researchgate.net | Investigating the chiroptical properties of the excited state and potential for use in displays and sensors. |
| Dissymmetry Factor (g) | Ratio of circular dichroism to total absorbance, quantifies the strength of the chiroptical effect. nih.gov | Evaluating the efficiency of chiroptical activity in designed molecules. |
Computational and Theoretical Investigations of 9 Formyljulolidine S Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide detailed electronic information for a static molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of conformational landscapes and the influence of the surrounding environment. dovepress.commdpi.com
MD simulations treat molecules as classical particles moving according to Newton's laws of motion, with forces calculated using a force field. nih.gov By simulating the motion of 9-formyljulolidine and surrounding solvent molecules over time, researchers can understand its conformational flexibility, identify stable conformers, and analyze how solvent molecules arrange themselves around the solute. rsc.org This is particularly important for understanding solvatochromism, where the absorption and emission properties of a dye are sensitive to the polarity of the solvent. rsc.org The explicit representation of solvent molecules in MD simulations can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling these effects. dovepress.com
Mechanistic Pathways of Reactivity and Photoreactivity: A Theoretical Perspective
A primary goal of computational chemistry is to elucidate the detailed step-by-step mechanisms of chemical reactions. wikipedia.orgsaskoer.ca For this compound, this involves understanding both its ground-state reactivity and its behavior upon photoexcitation.
To understand a chemical reaction, it is essential to map out the reaction coordinate, which represents the lowest energy path from reactants to products. nih.gov A key point along this path is the transition state, which is the highest energy point and represents the kinetic barrier to the reaction. numberanalytics.comfossee.in
Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. numberanalytics.comfossee.in By calculating the energies of reactants, products, and the transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate. fossee.in Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate. arxiv.org
Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an excited electronic state. frontiersin.org The subsequent reaction pathway on the excited-state potential energy surface can be complex, often involving non-adiabatic transitions between different electronic states, such as internal conversion and intersystem crossing. utoronto.ca
Theoretical methods are indispensable for unraveling these intricate photochemical mechanisms. researchgate.netchemrxiv.orgumich.edu TD-DFT and high-level ab initio calculations can map the potential energy surfaces of the relevant excited states. researchgate.net A critical feature of these surfaces is the conical intersection, a point where two electronic states become degenerate, facilitating rapid, radiationless decay back to the ground state or to another excited state. researchgate.net Identifying the location and geometry of conical intersections is crucial for understanding the outcome and efficiency of a photochemical reaction. researchgate.net For molecules like this compound, computational studies can help explain processes like photoisomerization or the pathways for energy dissipation that compete with fluorescence. frontiersin.orgqunasys.com
Academic Applications of 9 Formyljulolidine in Advanced Sensing, Imaging, and Materials Methodologies
Design and Development of 9-Formyljulolidine-Based Fluorescent Chemosensors
This compound serves as a fundamental building block in the creation of fluorescent chemosensors due to the advantageous fluorescence properties of the julolidine (B1585534) ring. researchgate.net These sensors are designed to detect a variety of analytes, including ions and small molecules, by undergoing a measurable change in their fluorescence upon interaction with the target. researchgate.netresearchgate.net The core principle involves integrating the this compound fluorophore with a specific receptor unit that selectively binds to the analyte of interest. This binding event triggers a change in the electronic properties of the molecule, leading to a detectable optical response, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. frontiersin.orgrsc.org
Ion Sensing Mechanisms: Metal Ions, Anions, and pH Probing
Chemosensors derived from this compound have been engineered to detect a range of ions, including metal ions, anions, and to probe pH levels. researchgate.netmdpi.comrsc.org The sensing mechanism often relies on the coordination of the ion with heteroatoms (like nitrogen and oxygen) within the sensor molecule, which have been strategically incorporated into the design. mdpi.com
Metal Ion Sensing:
Derivatives of this compound have been successfully utilized to create selective fluorescent chemosensors for various metal ions. researchgate.net For instance, a sensor incorporating a julolidine chromophore and an activated amide functionality was designed for the selective detection of Al³⁺ ions in aqueous media. rsc.org The interaction between the sensor and Al³⁺ resulted in a significant fluorescence enhancement, allowing for its detection. rsc.org Another example is a sensor that can distinguish between Zn²⁺ and Cd²⁺, showcasing a pronounced fluorescence enhancement upon binding with Zn²⁺ in methanol. researchgate.net The binding of metal ions can induce mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the metal ion coordination restricts intramolecular rotation, leading to a "turn-on" fluorescence response. mdpi.com
Anion Sensing:
The design of this compound-based sensors can also be tailored for anion detection. A chemosensor combining julolidine and benzhydrazide demonstrated the ability to selectively detect cyanide (CN⁻) anions in aqueous solutions through a colorimetric change. rsc.org The interaction with CN⁻ caused a visible color change, enabling its detection even in the presence of other competing anions. rsc.org The sensing mechanism for anions often involves the formation of hydrogen bonds or other specific interactions between the anion and the receptor part of the sensor molecule. nih.gov
pH Probing:
The fluorescence of julolidine derivatives can be sensitive to pH changes, making them suitable for developing pH probes. rsc.orgresearchgate.net The protonation or deprotonation of specific functional groups on the sensor molecule can alter its electronic structure and, consequently, its fluorescence properties. For example, the fluorescence intensity of a this compound-based sensor complexed with Al³⁺ was found to be stable over a wide pH range of 4.0 to 10.0, indicating its potential application under physiological conditions. rsc.org This pH-dependent fluorescence allows for the monitoring of acidity or alkalinity in various environments. mt.comxylemanalytics.comnidopro.com
Table 1: Examples of this compound-Based Ion Sensors
| Sensor Derivative | Target Ion | Sensing Mechanism | Observable Change |
| Julolidine-benzhydrazide conjugate | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |
| Julolidine-benzhydrazide conjugate | CN⁻ | Specific receptor interaction | Colorimetric change |
| 1-[[(2-furanylmethyl)imino]methyl]-2-hydroxyjulolidine | Zn²⁺ | Complexation | Fluorescence enhancement |
| Julolidine-Al³⁺ complex | H⁺/OH⁻ | pH-dependent fluorescence | Stable fluorescence in pH 4.0-10.0 |
Sensing of Small Molecules and Volatile Compounds through Specific Receptor Interactions
The versatility of this compound extends to the detection of small organic molecules and volatile organic compounds (VOCs). researchgate.netunipi.itmdpi.com This is achieved by designing sensors where the this compound core is functionalized with receptors that have specific affinities for the target molecules. The interaction between the sensor and the analyte induces a change in the sensor's photophysical properties, often through mechanisms like Twisted Intramolecular Charge Transfer (TICT). mdpi.com
For instance, julolidine-based fluorescent molecular rotors (FMRs) have been incorporated into polystyrene films to create sensing systems for VOCs. unipi.it The fluorescence intensity of these FMRs is dependent on the viscosity of their environment. When exposed to VOCs, the polymer matrix swells, altering the local viscosity and thus modulating the fluorescence of the embedded julolidine derivative. unipi.it This principle has been used to detect various VOCs, including ethanol, toluene, acetone, and dichloroethane. mdpi.com Another approach involves using solvatochromic dyes derived from this compound, where the emission wavelength shifts depending on the polarity of the surrounding VOCs. researchgate.net
Research has demonstrated the development of thin films of styrene (B11656) copolymers containing a cyanovinyljulolidine derivative for the sensitive detection of VOCs. mdpi.com These films exhibit a "turn-on" fluorescence response upon exposure to analytes. The sensitivity of these film-based sensors can be tuned by modifying the molecular design of the julolidine derivative and the properties of the polymer matrix. rsc.org
Table 2: this compound-Based Sensors for Small Molecules and VOCs
| Sensor System | Target Analyte(s) | Sensing Principle |
| Julolidine FMRs in polystyrene films | Volatile Organic Compounds (VOCs) | Viscosity-dependent fluorescence |
| Styrene copolymers with cyanovinyljulolidine | Volatile Organic Compounds (VOCs) | Twisted Intramolecular Charge Transfer (TICT) |
| Side-polished optical fiber with solvatochromic dye | Dimethylamine, acetic acid, toluene, benzene, ethanol | Change in effective refractive index |
Biosensing Applications: Detection of Biomolecules (excluding clinical human trials)
In the academic realm, this compound derivatives are being explored for their potential in biosensing, specifically for the detection of various biomolecules. researchgate.netmdpi.com These biosensors typically consist of the this compound fluorophore linked to a biorecognition element, such as a peptide or other molecular scaffold, that can selectively interact with the target biomolecule. mdpi.comresearchgate.net This interaction leads to a detectable change in fluorescence, enabling the quantification of the biomolecule of interest. nih.govnih.gov
One area of investigation is the detection of proteins. For example, a derivative of julolidine has been successfully used as a fluorescent probe for human serum albumin. researchgate.net The binding of the probe to the protein induces a change in its fluorescence properties. Another study reported the use of a julolidine derivative for the selective detection of protein tyrosine phosphatases. researchgate.net These applications highlight the potential of this compound-based probes in fundamental biological research. mdpi.com
The development of these biosensors often involves strategies to enhance selectivity and sensitivity. This can include the rational design of the linker between the fluorophore and the biorecognition element, as well as the optimization of the sensing environment. mdpi.com The goal is to create robust and reliable tools for studying biological processes at the molecular level. researchgate.net
Integration of this compound in Advanced Imaging Techniques (Academic Context)
The bright fluorescence and environmentally sensitive emission of this compound and its derivatives make them valuable tools for advanced imaging techniques in academic research. researchgate.netbiocompare.com These probes are employed in various forms of microscopy to visualize cellular structures and processes with high resolution. nih.govfrontiersin.orglicorbio.com
Fluorescence Microscopy and Bioimaging (excluding clinical human trials)
In the context of academic research, this compound-based probes are utilized in fluorescence microscopy for bioimaging purposes. researchgate.netrsc.org These probes can be designed to target specific organelles or biomolecules within cells. For example, the lipophilic nature of the julolidine moiety can facilitate its incorporation into cellular membranes, allowing for the visualization of membrane dynamics.
Derivatives of this compound have been developed as fluorescent sensors for bioimaging of ions within living cells. nih.gov For instance, a sensor designed to detect Ag⁺ showed a strong red fluorescence inside Escherichia coli cells, demonstrating its utility for imaging this ion in a biological context. mdpi.com Similarly, a Zn²⁺ selective chemosensor was used to image intrinsic Zn²⁺ ions in pancreatic β-cells. nih.gov These studies showcase the capability of this compound-based probes to provide spatial and temporal information about the distribution and concentration of specific analytes within cellular environments.
Super-Resolution Imaging Applications (e.g., STED, PALM/STORM) using this compound Probes
While the direct application of this compound itself in super-resolution microscopy techniques like Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) is not extensively documented in the provided search results, the fundamental properties of its derivatives align with the requirements for such advanced imaging methods. ibidi.comnih.govfsu.edu
Super-resolution microscopy overcomes the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. ibidi.com Techniques like PALM and STORM rely on the stochastic activation and localization of individual photo-switchable fluorophores. bruker.comthermofisher.com The development of photo-switchable or photo-activatable derivatives of this compound could potentially enable their use in these techniques. The core julolidine structure can be chemically modified to incorporate functionalities that allow for controlled switching between fluorescent "on" and "off" states, which is a prerequisite for PALM and STORM. bruker.com
For STED microscopy, which uses a depletion laser to narrow the fluorescence emission spot, fluorophores with high photostability and specific spectral properties are required. fsu.eduthermofisher.com The inherent brightness and potential for chemical modification of the julolidine scaffold make it a promising platform for developing novel probes tailored for STED imaging. Research in this area would focus on synthesizing this compound derivatives with optimized photophysical properties, such as high fluorescence quantum yields, large Stokes shifts, and resistance to photobleaching, to meet the demanding conditions of super-resolution imaging. frontiersin.org
Development of Fluorogenic Probes for Biomolecular Labeling
The development of fluorogenic probes is a critical area of research for visualizing biological processes in real-time and with high signal-to-noise ratios. nih.govresearchgate.net Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reacting with a specific target analyte. researchgate.net This "turn-on" mechanism is highly advantageous for bio-imaging as it minimizes background fluorescence from unbound probes, eliminating the need for wash steps that can be harsh on living cells. nih.govbiorxiv.org
This compound serves as a key intermediate in the synthesis of such fluorogenic probes. Its aldehyde group allows for straightforward chemical modification and conjugation to other molecular entities, including those that can specifically recognize and bind to biomolecules. researchgate.net The julolidine moiety itself acts as a potent electron-donating group, which is a common feature in many fluorescent dyes. researchgate.net
Research has focused on creating probes where the fluorescence of a julolidine-derived fluorophore is quenched by a nearby chemical group. nih.govbiorxiv.org For instance, in the design of probes for bio-orthogonal chemistry, a tetrazine molecule can be conjugated in close proximity to a dye derived from this compound. nih.govbiorxiv.org The tetrazine acts as a quencher through mechanisms like electron exchange. nih.gov When the probe encounters its specific target in a biological system, a bio-orthogonal reaction, such as an inverse electron demand Diels-Alder cycloaddition, consumes the tetrazine. biorxiv.orgmdpi.com This reaction breaks the quenching pathway, leading to a significant increase in fluorescence and effectively "lighting up" the targeted biomolecule. mdpi.com
These fluorogenic probes have shown great potential in live-cell imaging, allowing for the specific labeling of proteins, nucleic acids, and other cellular components with minimal perturbation to the biological system. nih.govbiorxiv.org The ability to create both cell-permeable and impermeable versions of these probes further expands their utility for studying both intracellular and extracellular processes. nih.gov
This compound in Photonic Materials and Optoelectronic Devices Research
The strong fluorescence and electron-donating nature of the julolidine structure make it a highly attractive component for the creation of novel photonic and optoelectronic materials. researchgate.net this compound is frequently used as a starting material to synthesize more complex derivatives with tailored optical and electronic properties for applications in devices that generate, detect, or manipulate light. researchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes (Academic Research)
In the field of organic light-emitting diodes (OLEDs), there is a continuous search for new, efficient, and stable emitter materials. nih.govnih.gov this compound derivatives are investigated as fluorescent dyes for the emissive layer of OLEDs. researchgate.netmdpi.com The rigid structure of the julolidine core helps to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY), a key parameter for efficient light emission. rsc.org
Researchers synthesize various donor-acceptor (D-A) type molecules where the julolidine moiety serves as the electron-donating part. mdpi.com By coupling it with different electron-accepting units, the emission color of the resulting dye can be finely tuned across the visible spectrum. mdpi.commdpi.com For example, derivatives of this compound have been incorporated into OLEDs exhibiting green and sky-blue electroluminescence. nih.govmdpi.com
The performance of these dyes in OLED devices is a subject of intense academic study. Key performance metrics such as external quantum efficiency (EQE), luminance, and operational stability are evaluated. The table below summarizes the performance of some OLEDs incorporating julolidine-related or similar donor-acceptor fluorescent dyes, showcasing the potential of this class of materials.
| Emitter Type | Host Material | Max. EQE (%) | Emission Peak (nm) | Color |
| Naphthalimide-based derivative | CBP | Not specified | 520 | Green |
| Pyrazoloquinoline derivative | PVK | Not specified | 481-493 | Greenish-blue to Bluish-green |
| Fused Amide Derivative | Not specified | 4.94 | 492 | Sky-blue |
| Fluorene-based emitter | Not specified | Not specified | 418-430 | Blue |
Table 1: Performance of selected OLED devices using different fluorescent dye emitters. Data compiled from various research findings. nih.govnih.govmdpi.commdpi.com
Photochromic and Thermochromic Systems Incorporating this compound Units
Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property is rooted in the light-induced isomerization between two different molecular structures, each with a distinct absorption spectrum. This compound is utilized in the synthesis of such "smart" materials.
For example, it is used as a reactant in the condensation reaction to create hemithioindigo (HTI) photoswitches. researchgate.net The julolidine group acts as an electron-rich donor moiety in the final photochromic molecule. The oxidation state of the sulfur atom in the HTI core can be modified to shift the absorption bands of the molecule, allowing for photoswitching at different wavelengths, from the UV to the visible range. researchgate.net These materials can be switched reversibly between two colored states (e.g., yellow and red) using light, with potential applications in optical data storage and molecular switches. researchgate.net
Thermochromic systems, which change color in response to temperature, can also be developed using julolidine derivatives. The principle often relies on a temperature-induced change in molecular aggregation or conformation, which in turn alters the electronic and thus the optical properties of the material. While direct research on thermochromic systems based on this compound is an emerging area, the fundamental properties of julolidine derivatives make them suitable candidates for such applications.
Integration into Organic Photovoltaics and Stretchable Electronics
The development of flexible and stretchable electronics is a rapidly growing field, driven by the demand for wearable devices, soft robotics, and biomedical implants. researchgate.nettaylorfrancis.com Organic photovoltaics (OPVs), or organic solar cells, are a key technology for powering these next-generation devices, offering advantages such as light weight, flexibility, and solution processability. riken.jpumich.edunih.gov
This compound and its derivatives have been explored as components in dye-sensitized solar cells (DSSCs), a type of OPV. researchgate.netresearchgate.net In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2), thereby generating a current. The julolidine moiety can serve as the electron donor part of the sensitizing dye. researchgate.net Researchers have synthesized dyes incorporating julolidine with other components like terthiophene to optimize light absorption and electron transfer properties. researchgate.net
The inherent properties of some organic materials, including certain polymers derived from julolidine-based monomers, can contribute to the intrinsic stretchability of electronic devices. sigmaaldrich.com The goal is to create materials that can be stretched and deformed without significant loss of electronic performance. nih.govrsc.org Research in this area focuses on molecular design strategies to achieve both good charge transport and mechanical robustness. sigmaaldrich.com While the direct integration of this compound into fully stretchable solar cells is an ongoing area of research, its role in creating efficient organic semiconductors makes it a relevant building block for this technology. researchgate.netrsc.org
| Application Area | Role of this compound Derivative | Key Research Finding |
| Dye-Sensitized Solar Cells | Electron donor in sensitizer (B1316253) dye | Used to synthesize dyes with terthiophene groups for use on TiO2 films. researchgate.net |
| Stretchable Electronics | Potential precursor for stretchable semiconducting polymers | The development of intrinsically stretchable semiconductors is crucial for flexible devices. sigmaaldrich.com |
| Organic Photovoltaics | Component of photoactive materials | Research focuses on designing materials for highly stretchable organic solar cells. rsc.org |
Table 2: Applications of this compound derivatives in organic photovoltaics and stretchable electronics research. researchgate.netsigmaaldrich.comrsc.org
Mechanistic Elucidation of 9 Formyljulolidine S Interactions Within Complex Chemical and Biological Systems Academic Context
Supramolecular Interactions and Host-Guest Chemistry Involving 9-Formyljulolidine
Supramolecular chemistry focuses on the non-covalent interactions that dictate the assembly of molecules into larger, organized structures. thno.orgfiveable.me In the context of this compound, these interactions are crucial for its application in host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule. fiveable.memdpi.com
The julolidine (B1585534) core, with its electron-rich aromatic system, can participate in several types of non-covalent interactions:
π-π Stacking: The aromatic rings of julolidine derivatives can stack with other aromatic systems, a common interaction in supramolecular assemblies. nih.gov
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the formyl group can act as a hydrogen bond acceptor. Derivatives of julolidine have been shown to form hydrogen bonds that stabilize crystal lattice structures. iucr.org
Charge-Transfer Interactions: The electron-donating nature of the julolidine moiety allows it to form charge-transfer complexes with suitable electron-acceptor molecules. nih.gov
In host-guest chemistry, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules. thno.orgnih.gov The hydrophobic cavity of these hosts can provide a suitable environment for the nonpolar part of this compound, while the formyl group can interact with the host's portal or exterior. This encapsulation can significantly alter the photophysical properties of the this compound guest, leading to changes in fluorescence that can be used for sensing applications. For instance, the formation of a host-guest complex can restrict intramolecular rotation, leading to enhanced fluorescence emission. The dynamic and selective nature of these interactions makes them suitable for creating stimuli-responsive systems. thno.org
A julolidine-based chemosensor, for example, demonstrated selectivity for Zn²⁺ and Cu²⁺ ions through a 1:1 binding affinity, showcasing the potential for designing specific host-guest systems. nih.gov The stability of such supramolecular structures is dictated by the collective strength of these non-covalent bonds. iucr.org
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms in this compound Conjugates
This compound and its derivatives are key components in the design of fluorescent probes that operate via Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). edinst.comwikipedia.org
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.orgresearchgate.net In a typical PET sensor built with a julolidine derivative, the julolidine moiety acts as the electron donor, and is linked to a fluorophore (the acceptor) via a spacer. nih.gov In the absence of a target analyte, excitation of the fluorophore leads to electron transfer from the julolidine donor, quenching the fluorescence. nih.govrsc.org Upon binding of an analyte to a receptor site, the electron-donating ability of the julolidine part is altered, inhibiting the PET process and "turning on" the fluorescence. nih.gov The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be described by the Rehm-Weller equation. nih.gov
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.orglibretexts.org The donor, in its excited state, transfers energy to the acceptor through dipole-dipole coupling. edinst.comwikipedia.org This process is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), making it a "spectroscopic ruler" for measuring nanoscale distances. wikipedia.orglibretexts.org For FRET to occur, there must be a spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the two molecules must be in close proximity (typically 1-10 nm). edinst.commdpi.comceltarys.com
In the context of this compound conjugates, the julolidine-based fluorophore can serve as either the donor or the acceptor in a FRET pair. By conjugating it to another fluorophore, its interactions with other molecules or conformational changes within a macromolecule can be monitored by observing changes in FRET efficiency. wikipedia.org
| Photophysical Mechanism | Description | Key Requirements | Application with this compound |
| PET | Electron transfer from a donor to an excited acceptor, leading to fluorescence quenching. wikipedia.org | Electron donor and acceptor moieties within the same molecule. nih.gov | As an electron donor in fluorescent probes for detecting analytes. nih.gov |
| FRET | Non-radiative energy transfer from an excited donor to an acceptor. wikipedia.org | Spectral overlap between donor emission and acceptor absorption; close proximity (1-10 nm). edinst.commdpi.com | As a donor or acceptor in FRET pairs to study molecular interactions and conformational changes. wikipedia.org |
Interaction with Macromolecules and Assemblies (e.g., polymers, vesicles) for Academic Characterization
The fluorescent properties of this compound and its derivatives, particularly their sensitivity to the local environment, make them excellent probes for characterizing macromolecules and self-assembled systems like polymers and vesicles. unipi.it
When incorporated into polymers , julolidine-based probes can provide information about the polymer's microenvironment, such as local viscosity and polarity. researchgate.net For example, 9-dicyanovinyljulolidine, a derivative of this compound, is known as a "molecular rotor" because its fluorescence quantum yield is highly dependent on the viscosity of its surroundings. researchgate.net In a rigid polymer matrix, the intramolecular rotation is restricted, leading to intense fluorescence. This property has been used to study the internal dynamics of polymers. unipi.it
Vesicles , which are self-assembled spherical structures composed of amphiphilic molecules, are often used as models for biological membranes and as nanocarriers. mdpi.comresearchgate.netrsc.org this compound derivatives can be incorporated into the lipid or polymer bilayer of vesicles. mdpi.com The fluorescence of these probes can then be used to report on the properties of the vesicle membrane, such as its fluidity and phase behavior. Amphiphilic julolidine derivatives have been shown to retain their ability for intramolecular rotation even in tightly packed monolayer assemblies. researchgate.net The interactions of these probes with the vesicle surface can be fine-tuned, for instance, by attaching specific ligands. mdpi.com The study of polymersomes, vesicles made from block copolymers, has demonstrated their potential for in vivo applications, and fluorescent probes are crucial for tracking their circulation and interaction with cells. nih.gov
Photoreactivity and Degradation Pathways in Different Environments
While the fluorescence of this compound is a valuable property, its photoreactivity can also lead to degradation, which is an important consideration in its application. The stability of julolidine derivatives can be influenced by the solvent environment and the presence of other chemical species.
For instance, some borondifluoride-β-diketonate structures, which can be synthesized from this compound, have been reported to degrade in protic solvents like methanol. nih.gov This degradation can affect the accuracy of quantitative photophysical studies. nih.gov The degradation pathway may involve the solvent's hydrogen bond acceptor basicity. nih.gov
In some cases, the photoreactivity of julolidine derivatives is harnessed for specific applications. For example, certain tellurium-containing analogues of rhodamine, which incorporate julolidine structures, can be oxidized by self-sensitized generation of singlet oxygen in cells, leading to a change in their fluorescence. acs.org However, uncontrolled photoreactions can lead to photobleaching and loss of signal in fluorescence-based experiments. The synthesis of more photostable derivatives is an active area of research. researchgate.net
Future Research Directions and Uncharted Territories for 9 Formyljulolidine
Emerging Synthetic Paradigms and Sustainable Production of 9-Formyljulolidine Derivatives
Future synthetic research concerning this compound and its derivatives is increasingly aligning with the principles of green and sustainable chemistry. rsc.orgjocpr.com The development of environmentally benign protocols is crucial for producing these valuable compounds while minimizing ecological impact. rsc.org Key future directions include the adoption of alternative, safer solvents like water or supercritical CO2 and the development of catalytic reactions that improve atom economy and reduce waste. jocpr.com
One promising area is the expanded use of microwave-assisted synthesis. Research has already demonstrated that microwave-assisted Willgerodt-Kindler reactions can efficiently convert this compound into julolidine-9-thioamides, which are precursors to other derivatives. acs.orgnih.govfigshare.com This method significantly reduces reaction times compared to conventional heating, offering a more energy-efficient pathway. nih.govfigshare.com
Future synthetic strategies will likely focus on:
Catalytic C-H Functionalization: Direct functionalization of the julolidine (B1585534) core would bypass the need for pre-functionalized starting materials, streamlining synthetic routes.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Biocatalysis: Employing enzymes for the synthesis of julolidine derivatives could lead to highly selective transformations under mild, environmentally friendly conditions.
A summary of established and emerging synthetic methods is presented below.
| Reaction Type | Starting Material | Product | Key Features/Reagents | Reference(s) |
| Vilsmeier-Haack Formylation | Julolidine | This compound | Phosphorus oxychloride, Dimethylformamide (DMF) | researchgate.netmdpi.com |
| Microwave-Assisted Willgerodt-Kindler | This compound | Julolidine-9-thioamides | N-piperidine or N-morpholine, Sulfur | acs.orgnih.govfigshare.com |
| Schiff Base Condensation | 8-Hydroxyjulolidinyl aldehyde | Fluorescent Sensors (imines) | Di-(2-picolyl)amine (DPA) derivatives | indico.global |
| Knoevenagel Condensation | This compound | Cyanovinyljulolidine derivatives | Cyanoacetic acid derivatives | researchgate.netunipi.it |
Integration into Nanosystems and Advanced Functional Architectures
The concept of "nanoarchitectonics," which involves creating functional materials from nanoscale building blocks, represents a significant frontier for this compound. researchgate.netnih.gov Its derivatives are prime candidates for integration into complex nanosystems and advanced architectures due to their unique photophysical properties.
Future research will likely explore the incorporation of this compound-based molecules into:
Nanosensors: Julolidine derivatives, acting as molecular rotors, can detect changes in microviscosity and hydrophobicity. researchgate.net Integrating these into fluorescent polystyrene films or other polymer nanoparticles could lead to highly sensitive sensors for volatile organic compounds (VOCs) or for detecting nanoparticles in biological tissues. researchgate.netresearchgate.net
Dye-Sensitized Solar Cells (DSSCs): Organic dyes featuring a julolidine donor have shown promise in DSSCs. google.com Future work will focus on designing novel derivatives with tailored absorption spectra and energy levels to improve solar cell efficiency and reduce manufacturing costs. google.com
Bio-Interfaces and Model Membranes: Tethered bilayer lipid membranes are robust platforms for studying membrane proteins. jakubdostalek.cz Incorporating julolidine-based fluorescent probes into these architectures could enable the study of protein insertion, orientation, and function with high sensitivity, paving the way for advanced biosensors and drug screening platforms. jakubdostalek.cz The goal is to create functional systems that mimic biological structures, with nanoarchitectonics providing the methodological foundation. researchgate.net
Theoretical Advancement in Predicting and Tailoring this compound's Photophysical Characteristics
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of julolidine-based dyes. google.comtandfonline.comtandfonline.com These theoretical approaches allow for the in silico design of new chromophores with tailored characteristics before their synthesis, saving time and resources.
Future theoretical advancements will focus on:
Accurate Prediction of Excited-State Properties: Improving the accuracy of computational models to predict fluorescence quantum yields, lifetimes, and non-radiative decay pathways. This includes accounting for complex environmental effects, such as solvent polarity and viscosity. tandfonline.comtandfonline.com
Multi-Scale Modeling: Combining quantum mechanical calculations on the chromophore with classical molecular dynamics simulations of its environment. This will provide a more realistic picture of how the integration into nanosystems or biological structures affects its photophysical behavior.
Machine Learning and AI: Utilizing machine learning algorithms trained on large datasets of experimental and computational results to rapidly screen virtual libraries of this compound derivatives and identify candidates with desired optical properties, such as enhanced nonlinear optical (NLO) responses. ingentaconnect.com
The table below summarizes key findings from computational studies on julolidine derivatives.
| Computational Method | Property Investigated | Key Finding | Reference(s) |
| DFT (B3LYP) | Nonlinear Optical (NLO) Properties | Julolidine is a strong electron donor; its use in D-π-A dyes enhances hyperpolarizabilities. | tandfonline.comtandfonline.com |
| TD-DFT | Absorption Spectra | The lowest energy absorption band is a quadrupolar HOMO→LUMO transition; its energy can be tuned by modifying terminal donor groups. | google.comnih.govresearchgate.net |
| MOPAC | Molecular Hyperpolarizability (β₀) | A chromophore with a julolidine donor (Ju-TCF) showed a 70% larger figure of merit (μβ₀) compared to a dialkyl-aminobenzene donor. | ingentaconnect.com |
| DFT | Solvatochromism | The HOMO-LUMO energy gap and hyperpolarizabilities are dependent on the solvent environment. | tandfonline.comtandfonline.com |
Exploration of Novel Academic Applications in Interdisciplinary Fields, including Chemical Biology Tools
The most exciting future for this compound lies in its application to solve complex biological problems. Its derivatives are being developed as sophisticated chemical biology tools for probing cellular environments and processes with high precision. nih.govresearchgate.net
Uncharted territories for interdisciplinary applications include:
Live-Cell RNA Imaging: Julolidine-azolium conjugates have been developed as "turn-on" fluorescent probes that specifically light up upon binding to RNA. nih.govresearchgate.netrsc.org Future work will focus on creating probes with longer wavelength emissions for deep-tissue imaging and developing multicolor probes to track different RNA species simultaneously. nih.gov
Viscosity and Polarity Sensing: As fluorescent molecular rotors, julolidine derivatives are highly sensitive to the viscosity and polarity of their microenvironment. researchgate.netrsc.org This makes them ideal tools for studying dynamic processes like protein folding and misfolding, or monitoring changes in subcellular viscosity during events like endoplasmic reticulum stress. rsc.org
Super-Resolution Microscopy: The development of bright, photostable julolidine-based fluorophores could enable their use in advanced imaging techniques like Fluorescence Correlation Spectroscopy (FCS) and other super-resolution methods. utoronto.ca This would allow researchers to visualize cellular structures and molecular interactions below the diffraction limit of light. utoronto.ca
Photodynamic Therapy (PDT): The concept of using molecular rotors as photosensitizers in PDT is an emerging area. utoronto.ca A julolidine-based photosensitizer could be designed to be non-emissive in aqueous environments but become fluorescent and generate reactive oxygen species upon binding to a specific target within a cancer cell, offering a highly selective therapeutic approach. utoronto.ca
The development of these tools often involves a synergistic approach, combining synthetic chemistry, photophysical characterization, computational modeling, and cell biology to create probes that are specifically designed for a particular biological question.
Concluding Perspectives on the Academic Impact and Trajectory of 9 Formyljulolidine Research
Synthesis of Key Academic Contributions and Discoveries
9-Formyljulolidine, a derivative of the heterocyclic compound julolidine (B1585534), has carved a significant niche in various scientific domains due to its unique photophysical properties and reactivity. A substantial body of research highlights its role as a versatile building block in the synthesis of advanced materials and probes.
One of the most prominent areas of its application is in the development of fluorescent probes and dyes. Its derivatives have been instrumental in creating sensors for detecting volatile organic compounds (VOCs) and various ions. researchgate.net The core structure of this compound, featuring a formyl group attached to the julolidine framework, makes it an excellent precursor for synthesizing molecules with intramolecular charge transfer (ICT) characteristics. researchgate.netresearchgate.net This property is fundamental to the design of solvatochromic dyes, which exhibit a color change depending on the polarity of the solvent. researchgate.netresearchgate.net For instance, dyes synthesized by condensing this compound with other organic molecules have shown significant positive solvatochromism. researchgate.netresearchgate.net
The reactivity of the formyl group allows for a variety of chemical transformations, including Knoevenagel condensation, oxidation, and conversion to carboxamides and thioamides. smolecule.comacs.org These reactions have been exploited to create a diverse library of julolidine-based compounds with tailored properties. For example, microwave-assisted Willgerodt-Kindler reactions have been employed to oxidize this compound to form thioamides, which can be further converted to carboxamides. acs.orgnih.govresearchgate.net These carboxamide derivatives have, in turn, been used in the synthesis of chalcogenoxanthones through directed metalation. acs.orgnih.gov
Furthermore, this compound and its derivatives have been investigated for their potential in biological applications. Research has indicated that certain derivatives act as fluorescent inhibitors of enzymes like trypanosome alternative oxidase, suggesting potential therapeutic applications. smolecule.com Its derivatives have also been incorporated into polymers to create fluorescent films for sensing applications. unipi.itmdpi.com
The following table summarizes key discoveries involving this compound:
| Discovery | Key Findings | Relevant Applications | Citation |
|---|---|---|---|
| Solvatochromic Dyes | Condensation with 2-cyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran yields dyes with positive solvatochromism. | Solvent polarity sensors. | researchgate.netresearchgate.net |
| Fluorescent Molecular Rotors | Used in the synthesis of julolidine-based fluorescent molecular rotors for vapor sensing. | Detection of volatile organic compounds (VOCs). | unipi.it |
| Synthesis of Chalcogenoxanthones | Oxidized to thioamides and then converted to carboxamides, which act as precursors for chalcogenoxanthones via directed metalation. | Development of new heterocyclic compounds with potential photophysical applications. | acs.orgnih.govresearchgate.netacs.orgacs.org |
| Enzyme Inhibition | Derivatives have shown inhibitory activity against trypanosome alternative oxidase. | Potential therapeutic agents against parasitic infections. | smolecule.com |
Identification of Persistent Challenges and Opportunities for Fundamental Research
Despite the significant progress in understanding and utilizing this compound, several challenges and opportunities for fundamental research persist.
Challenges:
Synthesis and Purification: While several synthetic routes to this compound and its derivatives have been established, challenges related to reaction yields, purification of products, and the use of harsh reagents remain. nih.govnih.gov For instance, the formylation of julolidine can sometimes lead to mixtures of products that are difficult to separate.
Photostability: While many julolidine-based dyes exhibit excellent fluorescence, their photostability can be a limiting factor in certain applications, particularly those requiring long-term or high-intensity light exposure. Further research into enhancing the photostability of these compounds is crucial.
Solubility: The solubility of this compound and some of its derivatives can be limited in certain solvents, which can hinder their application in specific biological or material science contexts. nih.govscribd.com
Opportunities for Fundamental Research:
Exploring Novel Synthetic Methodologies: There is an ongoing need for the development of more efficient, greener, and cost-effective synthetic methods for this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions. acs.orgnih.gov
Deepening the Understanding of Photophysical Properties: A more profound understanding of the structure-property relationships governing the photophysical behavior of this compound derivatives is needed. nih.gov This includes systematic studies on the effects of substituents, solvent environments, and aggregation on their absorption and emission properties. researchgate.netnih.gov Such knowledge will enable the rational design of new molecules with tailored optical characteristics.
Expanding Biological Applications: The initial findings on the biological activity of this compound derivatives open up exciting avenues for further research. smolecule.com Investigating their potential as probes for other biological targets, as photosensitizers in photodynamic therapy, or as components of theranostic agents could lead to significant advancements. nih.govutoronto.ca
Development of Advanced Materials: Incorporating this compound-based moieties into polymers, metal-organic frameworks (MOFs), and other materials could lead to the development of novel sensors, optoelectronic devices, and smart materials with enhanced functionalities. mdpi.comprof-research.com
The following table outlines some of the persistent challenges and research opportunities:
| Area | Persistent Challenges | Opportunities for Fundamental Research | Citation |
|---|---|---|---|
| Synthesis | Reaction yields, purification difficulties, use of harsh reagents. | Development of greener, more efficient catalytic methods. | nih.govnih.gov |
| Photophysics | Limited photostability in some derivatives. | Systematic studies on structure-property relationships to design more robust fluorophores. | nih.gov |
| Solubility | Poor solubility in certain solvents. | Modification of the molecular structure to improve solubility for specific applications. | nih.govscribd.com |
| Biological Applications | Limited scope of investigated biological targets. | Exploration as probes for new biological targets and as photosensitizers. | smolecule.comutoronto.ca |
Vision for the Future Evolution of this compound as a Research Paradigm
The future of this compound research is poised for significant growth, driven by its established versatility and the expanding needs of various scientific and technological fields. The evolution of this compound as a research paradigm will likely focus on several key areas:
Precision-Engineered Molecular Probes: The future will see the development of highly specific and sensitive molecular probes based on this compound for a wide range of applications, from medical diagnostics to environmental monitoring. These probes will be designed with a deep understanding of their target interactions and photophysical responses, enabling real-time and in-situ measurements. The ability to create fluorescent molecular rotors for monitoring processes like tubulin polymerization is a testament to this potential. nih.gov
Advanced Functional Materials: this compound and its derivatives will be integral to the creation of next-generation functional materials. This includes their incorporation into polymers for flexible displays and sensors, and into porous materials for gas storage and separation. The development of fluorescent polystyrene films for detecting volatile organic compounds is an early example of this trend. unipi.itmdpi.com
Multifunctional Theranostic Agents: The convergence of diagnostic and therapeutic functionalities in a single agent is a major goal in medicine. The inherent fluorescence of this compound derivatives, combined with their potential biological activity, makes them ideal candidates for the development of theranostic agents that can simultaneously image and treat diseases.
Computational Design and High-Throughput Screening: Advances in computational chemistry and artificial intelligence will play a crucial role in accelerating the discovery of new this compound-based compounds. In silico screening and predictive modeling will guide synthetic efforts towards molecules with desired properties, reducing the time and cost of research and development.
In essence, this compound is set to transition from a valuable building block to a central component in the design of sophisticated molecular systems. Its continued exploration promises to yield fundamental insights into molecular science and drive innovation across multiple disciplines.
Q & A
Q. How should authors address peer critiques about incomplete characterization of this compound in a manuscript?
- Methodological Answer : Provide additional data (e.g., high-resolution mass spectrometry, elemental analysis) in revisions. Clarify limitations in the discussion (e.g., “Purity was confirmed via HPLC, but X-ray crystallography was not feasible”). Cite parallel studies with analogous compounds to support methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
